

# Application Notes and Protocols: Axl Inhibition in Immune Cell Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AxI-IN-3  |           |
| Cat. No.:            | B15142289 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Axl inhibitors, such as **AxI-IN-3**, in co-culture with various immune cells. The provided protocols offer detailed methodologies for key experiments to study the immunomodulatory effects of Axl inhibition.

# Introduction to Axl and Its Role in the Tumor Microenvironment

Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, MerTK) family.[1][2] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), the Axl signaling pathway is activated, playing a crucial role in cellular processes like proliferation, survival, and migration.[3][4] In the context of oncology, Axl is frequently overexpressed in various cancers and is associated with poor prognosis and drug resistance.[2][4][5]

Axl is also expressed on a variety of immune cells, including macrophages, dendritic cells (DCs), and T cells, where it generally plays an immunosuppressive role.[1][6][7] By inhibiting Axl, it is possible to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immunity.[2][8] Axl inhibitors are being investigated as standalone therapies and in combination with other treatments like immune checkpoint inhibitors.[2][8][9]



# Effects of Axl Inhibition on Immune Cells in Co-Culture

Axl inhibition has demonstrated significant and diverse effects on various immune cell populations in co-culture systems, leading to a more robust anti-tumor immune response.

## **Macrophages**

Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and can be polarized into two main phenotypes: the anti-inflammatory and pro-tumoral M2 phenotype, and the pro-inflammatory and anti-tumoral M1 phenotype. Axl signaling is implicated in promoting the M2 polarization of macrophages.[10][11][12]

Inhibition of AxI can shift the balance from an M2 to an M1 phenotype.[12] In co-culture systems of macrophages and cancer cells, Axl inhibitors have been shown to modulate cytokine profiles, for instance by upregulating pro-inflammatory cytokines like CXCL10 and downregulating anti-inflammatory cytokines such as IL-10.[12] Studies have also indicated that Axl expression is significantly upregulated in THP-1-derived macrophages when exposed to tumor cell-conditioned medium, suggesting Axl's role in M2 polarization.[12]

| Parameter                                                       | Effect of Axl Inhibition                                      | Immune Outcome                             |
|-----------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------|
| Macrophage Polarization                                         | Skews from M2 to M1 phenotype[10][11][12]                     | Enhanced anti-tumor immunity               |
| Cytokine Secretion                                              | Increased pro-inflammatory cytokines (e.g., IL-6, TNF-α) [10] | Promotion of inflammatory microenvironment |
| Decreased anti-inflammatory cytokines (e.g., IL-10, TGF-β) [10] | Reduction of immunosuppression                                |                                            |
| Gene Expression                                                 | Decreased M2 markers (e.g., Arg1, Fizz1)[10]                  | Shift towards anti-tumor phenotype         |
| Increased M1 markers (e.g., iNOS)[10]                           |                                                               |                                            |



#### T Cells

Axl is expressed on T cells and its inhibition can enhance their anti-tumor functions.[1][6][13] Specifically, Axl inhibition has been shown to favor a Th1-polarization of T cells, which is critical for cell-mediated immunity against tumors, while reducing the Th2 response.[1][13] In co-cultures, particularly with myeloid cells, Axl inhibitors can reverse the inhibition of Chimeric Antigen Receptor (CAR) T cell proliferation and enhance their effector functions.[1][6] This is achieved in part by targeting M2-polarized macrophages that suppress T cell activity.[1][6]

| Parameter                          | Effect of Axl Inhibition                                   | Immune Outcome                                 |
|------------------------------------|------------------------------------------------------------|------------------------------------------------|
| T Cell Polarization                | Promotes Th1 phenotype[13]                                 | Enhanced cell-mediated anti-<br>tumor immunity |
| Reduces Th2 phenotype[1][6]        |                                                            |                                                |
| CAR-T Cell Function                | Reverses myeloid-induced inhibition of proliferation[1][6] | Improved CAR-T cell efficacy                   |
| Enhances effector functions[1] [6] |                                                            |                                                |
| Regulatory T cells (Tregs)         | Preferential reduction of Tregs[13]                        | Reduced immunosuppression                      |
| Inhibitory Receptors               | Significant reduction of inhibitory receptors[13]          | Increased T cell activation                    |

## **Dendritic Cells (DCs)**

Dendritic cells are crucial for initiating anti-tumor immune responses through antigen presentation to T cells. Axl signaling can suppress DC function.[14] Inhibition of Axl has been shown to promote the accumulation and activation of conventional dendritic cells (cDCs), particularly the CD103+ subtype, which is adept at cross-presenting tumor antigens to CD8+ T cells.[8][9] Furthermore, Axl inhibition can induce the migration of DCs, potentially leading to enhanced T cell priming in the lymph nodes.[15] The loss of Axl on DCs, but not macrophages, has been shown to be sufficient to slow tumor growth, a process that relies on type I interferon (IFN) signaling.[16]



| Parameter            | Effect of Axl Inhibition                                            | Immune Outcome                                   |
|----------------------|---------------------------------------------------------------------|--------------------------------------------------|
| DC Accumulation      | Promotes accumulation of CD103+ cDCs within tumors[8]               | Enhanced antigen presentation and T cell priming |
| DC Activation        | Enhances activation of CD103+ cDCs[8]                               |                                                  |
| DC Migration         | Induces DC migration[15]                                            | Improved initiation of adaptive immune response  |
| Type I IFN Signaling | Enhances STING agonist effectiveness and improves cross-priming[16] | Strengthened anti-tumor immune response          |

# Signaling Pathways and Experimental Workflows Axl Signaling Pathway in Immune Suppression

The Gas6/Axl signaling pathway in immune cells often leads to an immunosuppressive phenotype. Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades including PI3K/AKT, NF-kB, and STAT pathways.[2][3][17] This can lead to the polarization of macrophages to an M2 phenotype, suppression of DC activation, and a shift in T cell responses towards a Th2 phenotype.





Click to download full resolution via product page

Caption: Axl signaling pathway leading to immunosuppression.

## **General Experimental Workflow for Co-culture Assays**

Studying the effects of an Axl inhibitor like **Axl-IN-3** in a co-culture system typically involves isolating immune cells and co-culturing them with tumor cells in the presence of the inhibitor. The functional consequences are then assessed using various assays.



#### Experimental Workflow for Axl Inhibitor Co-culture Assay



Click to download full resolution via product page

Caption: General workflow for Axl inhibitor co-culture experiments.

## **Experimental Protocols**

## Protocol 1: Macrophage Polarization Assay in a Coculture System

Objective: To assess the effect of **AxI-IN-3** on the polarization of macrophages co-cultured with tumor cells.

#### Materials:

- Human monocytic cell line (e.g., THP-1)
- Tumor cell line (e.g., A549 lung cancer cells)[12]



- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- PMA (Phorbol 12-myristate 13-acetate)
- AxI-IN-3 (or other Axl inhibitor)
- DMSO (vehicle control)
- Antibodies for flow cytometry (e.g., anti-CD68, anti-CD86 for M1, anti-CD206 for M2)
- ELISA kits for relevant cytokines (e.g., IL-10, CXCL10)[12]
- 6-well tissue culture plates

#### Procedure:

- · Macrophage Differentiation:
  - Seed THP-1 cells at a density of 5 x 10<sup>5</sup> cells/well in a 6-well plate.
  - Differentiate THP-1 monocytes into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.
  - After 48 hours, remove the PMA-containing medium and wash the adherent macrophages with PBS. Add fresh RPMI-1640 medium and rest the cells for 24 hours.
- Co-culture Setup:
  - Seed tumor cells (e.g., A549) onto a cell culture insert (0.4 μm pore size) in a separate plate or prepare tumor cell-conditioned medium by culturing tumor cells for 48 hours and collecting the supernatant.
  - Treat the differentiated macrophages with varying concentrations of AxI-IN-3 (e.g., 10 nM, 30 nM, 100 nM) or DMSO as a vehicle control for 2 hours.[1]
  - Add the tumor cell-conditioned medium to the macrophage culture or place the tumor cellcontaining inserts into the wells with the macrophages.



- Incubation:
  - Co-culture the cells for 48-72 hours.
- Analysis:
  - Flow Cytometry:
    - Harvest the adherent macrophages by gentle scraping.
    - Stain the cells with fluorescently labeled antibodies against macrophage markers (CD68) and polarization markers (CD86 for M1, CD206 for M2).
    - Analyze the percentage of M1 and M2 macrophages by flow cytometry.
  - Cytokine Analysis:
    - Collect the co-culture supernatant.
    - Measure the concentration of M1- and M2-associated cytokines (e.g., CXCL10, IL-10)
       using ELISA or a cytometric bead array (CBA).[12]

# Protocol 2: T Cell Proliferation and Activation Assay in a Myeloid Co-culture

Objective: To evaluate the effect of **AxI-IN-3** on T cell (or CAR-T cell) proliferation and activation when co-cultured with immunosuppressive myeloid cells.

#### Materials:

- Human T cells or CAR-T cells
- Human monocytes (e.g., from PBMCs) or a monocytic cell line
- Tumor cell line (if evaluating CAR-T cells, use a target-antigen expressing line)
- T cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)



- AxI-IN-3 (or other Axl inhibitor)
- DMSO (vehicle control)
- Cell proliferation dye (e.g., CFSE or CellTrace Violet)
- Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-y, anti-IL-4)
- 96-well U-bottom tissue culture plates

#### Procedure:

- Cell Preparation:
  - Isolate T cells from healthy donor PBMCs using magnetic bead separation.
  - If using CAR-T cells, use pre-transduced and expanded cells.
  - Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
  - Isolate monocytes from PBMCs.
- · Co-culture Setup:
  - Seed the labeled T cells (or CAR-T cells) at 1 x 10<sup>5</sup> cells/well in a 96-well plate.
  - Add monocytes and tumor cells at an appropriate ratio (e.g., 1:5:1 for CAR-T:monocyte:tumor cells).[1]
  - Add varying concentrations of AxI-IN-3 or DMSO to the wells.
- Incubation:
  - Culture the cells for 3-5 days.
- Analysis:
  - T Cell Proliferation:



- Harvest the cells and stain with anti-CD3 and anti-CD8 antibodies.
- Analyze T cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
- T Cell Activation and Polarization:
  - For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) and a cell stimulation cocktail (e.g., PMA/Ionomycin).[1]
  - Harvest the cells and perform surface staining for CD3 and CD8.
  - Fix and permeabilize the cells, then perform intracellular staining for cytokines like IFN-y (Th1) and IL-4 (Th2).[1]
  - Analyze the cytokine production by flow cytometry to determine T cell polarization.

# Logical Relationship of Axl in the Tumor Immune Microenvironment

Axl's presence on both tumor and immune cells creates a complex network of interactions that ultimately favors tumor growth and immune evasion. Inhibiting Axl can disrupt these interactions at multiple levels.



# Axl Signaling Active M2 Macrophage Polarization Suppressed DC Function Th2 T Cell Response Axl Inhibition (e.g., Axl-IN-3) Axl Inhibition Axl Inhibition

Logical Role of Axl in the Tumor Microenvironment

Click to download full resolution via product page

Caption: Axl inhibition shifts the TME from immunosuppressive to anti-tumor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. AXL in cancer: a modulator of drug resistance and therapeutic target PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 6. aacrjournals.org [aacrjournals.org]
- 7. AXL Inhibition in Macrophages Stimulates Host-versus-Leukemia Immunity and Eradicates Naïve and Treatment-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL receptor tyrosine kinase inhibition improves the anti-tumor effects of CD8+ T cells by inducing CD103+ dendritic cell-mediated T cell priming PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Axl inhibition on dendritic cells enhances STING anticancer therapy through type I interferon signaling | Sciety [sciety.org]
- 17. Immune Evasion Mechanism and AXL PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Axl Inhibition in Immune Cell Co-culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142289#axl-in-3-in-co-culture-with-immune-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com